Methyl 5,5-dimethylhex-2-ynoate
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Overview
Description
Methyl 5,5-dimethylhex-2-ynoate: is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . This compound is characterized by the presence of a methyl ester group and a terminal alkyne, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Alkyne Addition Reaction: One common method for synthesizing Methyl 5,5-dimethylhex-2-ynoate involves the addition of a terminal alkyne to a carbonyl compound. This reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne, followed by the addition of the carbonyl compound .
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Esterification: Another method involves the esterification of 5,5-dimethylhex-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: Methyl 5,5-dimethylhex-2-ynoate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
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Reduction: Reduction of the alkyne group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst, leading to the formation of the corresponding alkene or alkane .
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Substitution: The ester group in this compound can participate in nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Amines, alcohols, thiols
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones
Reduction: Alkenes and alkanes
Substitution: Substituted esters and amides
Scientific Research Applications
Chemistry:
Methyl 5,5-dimethylhex-2-ynoate is used as an intermediate in the synthesis of various organic compounds.
Biology:
In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving esters and alkynes. It serves as a model substrate to investigate the mechanisms of esterases and alkyne reductases .
Medicine:
Its derivatives have been explored for their antimicrobial and anticancer properties .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer synthesis .
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethylhex-2-ynoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol . The alkyne group can undergo addition reactions with nucleophiles, resulting in the formation of substituted products .
Molecular Targets and Pathways:
Esterases: Hydrolyze the ester group to form carboxylic acids and alcohols
Nucleophiles: Add to the alkyne group to form substituted products
Comparison with Similar Compounds
Methyl 5,5-dimethylhex-2-enoate: Similar structure but with a double bond instead of a triple bond.
Ethyl 5,5-dimethylhex-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5,5-dimethylhexanoate: Similar structure but without the alkyne group.
Uniqueness:
Methyl 5,5-dimethylhex-2-ynoate is unique due to the presence of both a terminal alkyne and a methyl ester group. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H14O2 |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl 5,5-dimethylhex-2-ynoate |
InChI |
InChI=1S/C9H14O2/c1-9(2,3)7-5-6-8(10)11-4/h7H2,1-4H3 |
InChI Key |
HIDACKOYEPYLFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC#CC(=O)OC |
Origin of Product |
United States |
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